molecular formula C14H16N2O B8695017 Ethanone, 1-(4-amino-2-methyl-5-(2-methylphenyl)-1H-pyrrol-3-YL)- CAS No. 56463-76-4

Ethanone, 1-(4-amino-2-methyl-5-(2-methylphenyl)-1H-pyrrol-3-YL)-

Cat. No. B8695017
Key on ui cas rn: 56463-76-4
M. Wt: 228.29 g/mol
InChI Key: DRDYVLJETGWPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04140696

Procedure details

Starting from 2-amino-2-(o-tolyl)acetonitrile and acetylacetone, the open-chain intermediate compound is obtained, b.p. 120° C./0.2 mm Hg. The title compound is obtained in a 77% overall yield, m.p. 258° C. (from methanol).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:11])[C:3]#[N:4].[C:12]([CH2:15][C:16](=O)[CH3:17])(=[O:14])[CH3:13]>CO>[C:12]([C:15]1[C:3]([NH2:4])=[C:2]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[CH3:11])[NH:1][C:16]=1[CH3:17])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)C1=C(C=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the open-chain intermediate compound is obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(=C(NC1C)C1=C(C=CC=C1)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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